2-(3-Bromo-phenylsulfanyl)-ethanol
Overview
Description
“2-(3-Bromo-phenylsulfanyl)-ethanol” is a compound that contains a bromine atom attached to a phenyl group (a ring of six carbon atoms), which is further attached to a sulfur atom. This sulfur atom is connected to an ethyl group with an alcohol functional group .
Molecular Structure Analysis
The molecular structure of this compound would consist of a phenyl ring with a bromine atom at the 3-position. Attached to the phenyl ring would be a sulfur atom, which is connected to a two-carbon chain with an alcohol group at the end .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the bromine atom, the sulfur atom, and the alcohol group. The bromine atom could potentially undergo substitution reactions, while the sulfur atom might participate in oxidation or reduction reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. The presence of a bromine atom would likely make the compound relatively heavy and possibly volatile. The sulfur atom might contribute to a strong odor, and the alcohol group could make the compound polar and capable of forming hydrogen bonds .Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-(3-bromophenyl)sulfanylethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrOS/c9-7-2-1-3-8(6-7)11-5-4-10/h1-3,6,10H,4-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQYDJXDWLOXBOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)SCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods III
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